

Application of Carvedilol-d5 in Pediatric Pharmacokinetic Studies: Notes and Protocols

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Compound of Interest

Compound Name: Carvedilol-d5

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This document provides detailed application notes and protocols for the use of **Carvedilol-d5** in pediatric pharmacokinetic (PK) studies. **Carvedilol-d5**, a stable isotope-labeled internal standard, is essential for the accurate quantification of carvedilol in biological matrices, a critical aspect of pediatric drug development where sample volumes are limited and precision is paramount.

Introduction

Carvedilol is a non-selective beta-blocker with alpha-1 adrenergic blocking activity, used in the treatment of heart failure and hypertension.[1] The pharmacokinetics of carvedilol in pediatric patients, particularly those with congestive heart failure (CHF), show significant variability and differ from adults, necessitating age- and weight-specific dosing strategies.[2][3] Factors such as the maturation of drug-metabolizing enzymes and physiological development contribute to these differences.[4] The use of a stable isotope-labeled internal standard like **Carvedilol-d5** in conjunction with highly sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise and accurate quantification of carvedilol in pediatric PK studies.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of carvedilol in pediatric patients with congestive heart failure from published studies. These data highlight the age-

dependent variability in carvedilol disposition.

Table 1: Carvedilol Pharmacokinetic Parameters in Pediatric Patients with Congestive Heart Failure.[4][6]

Parameter	Value (Mean ± SD)	Patient Population
C _{max} (ng/mL)	5.13 ± 2.89 (dose-normalized)	5 children (age range not specified)
T _{max} (h)	0.93 ± 0.39	5 children (age range not specified)
AUC _{0-∞} (ng·h/mL)	20.4 ± 12.89 (dose-normalized)	5 children (age range not specified)
Half-life (t _{1/2}) (h)	3.12 ± 1.37	5 children (age range not specified)
Mean Residence Time (h)	4.50 ± 1.44	5 children (age range not specified)

Table 2: Age-Dependent Differences in Carvedilol Half-Life.[7]

Age Group	Half-life (t _{1/2}) (h)
< 3.5 years	2.2
> 3.5 years	3.6
Adults	5.2

Table 3: Age-Adjusted Dosing Simulations for Comparable Exposure to Adults.[2]

Age Group	Recommended Daily Dose (mg/kg)
Infants (28 days to 23 months)	3
Children (2-11 years)	2
Adolescents (12-15 years)	1
Adults	0.7

Experimental Protocols

This section outlines a detailed protocol for a pediatric pharmacokinetic study of carvedilol, incorporating the use of **Carvedilol-d5** as an internal standard for sample analysis by LC-MS/MS.

Study Design and Conduct

A prospective, open-label pharmacokinetic study can be conducted in pediatric patients with stable congestive heart failure who are prescribed carvedilol as part of their standard care.

Inclusion Criteria:

- Age from 1 month to 18 years.
- Diagnosed with congestive heart failure.
- Clinically stable and on a stable dose of carvedilol for at least two weeks.

Exclusion Criteria:

- Known hypersensitivity to carvedilol.
- Severe hepatic or renal impairment.
- Concomitant use of drugs known to significantly interact with carvedilol metabolism.

Dosing:

- Administer the prescribed oral dose of carvedilol. The initial dose is typically 0.05 mg/kg/dose twice daily, with gradual increments.[\[7\]](#)

Pharmacokinetic Sampling:

- Collect sparse blood samples (e.g., 0.2-0.5 mL) at pre-dose and at 1, 2, 4, 8, and 12 hours post-dose.
- For infants and young children, dried blood spot (DBS) sampling can be a less invasive alternative.

Sample Preparation and Analysis using LC-MS/MS with Carvedilol-d5

This protocol is adapted from validated methods for carvedilol quantification in biological matrices.[\[5\]](#)

Materials:

- Carvedilol analytical standard
- **Carvedilol-d5** (internal standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Human plasma (for calibration standards and quality controls)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Preparation of Stock and Working Solutions:

- Stock Solutions (1 mg/mL): Prepare stock solutions of carvedilol and **Carvedilol-d5** in methanol.
- Working Solutions: Prepare serial dilutions of the carvedilol stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
- Internal Standard Working Solution: Prepare a working solution of **Carvedilol-d5** (e.g., 0.500 ng/mL) in the precipitation solution (methanol:acetonitrile, 1:1, v/v).[\[5\]](#)

Sample Extraction from Plasma:

- Pipette 50 μ L of pediatric plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 200 μ L of water and vortex for 30 seconds.
- Add 1 mL of the precipitation solution containing the **Carvedilol-d5** internal standard.[\[5\]](#)
- Vortex for another 30 seconds.
- Centrifuge at 20,238 x g for 5 minutes.[\[5\]](#)
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.

LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.
- Column: A suitable C18 column (e.g., Zorbax SB-C18).[\[8\]](#)
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.
[\[8\]](#)

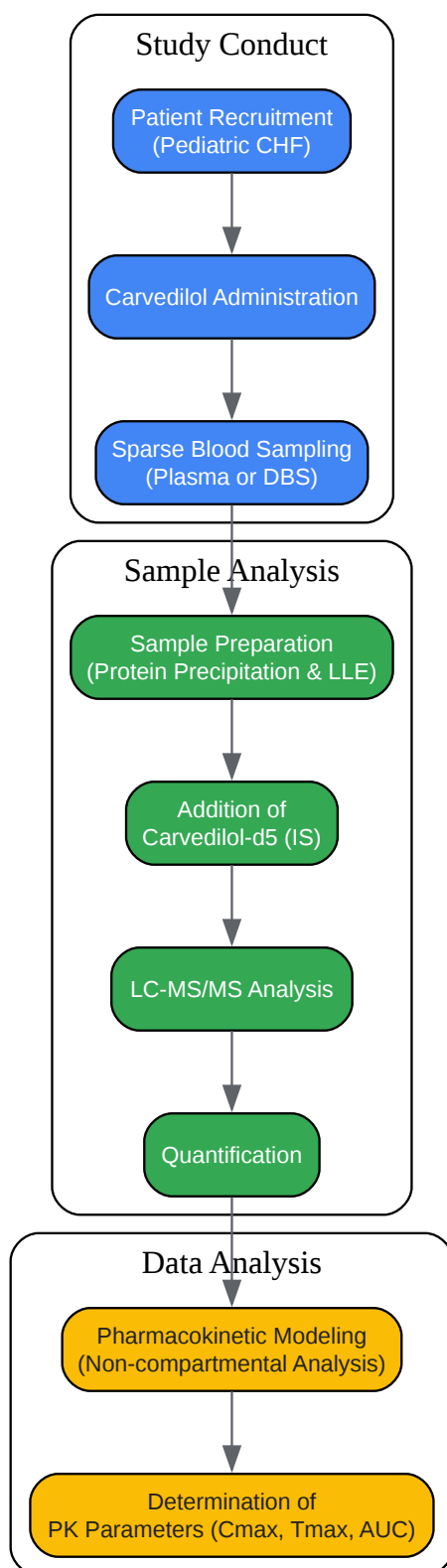
- Flow Rate: 0.3 mL/min.[8]
- Injection Volume: 15 µL.[8]
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Carvedilol: m/z 407.1 -> 100.1[9]
 - **Carvedilol-d5**: (adjust for the mass shift due to deuterium)

Data Analysis:

- Quantify carvedilol concentrations using the peak area ratio of carvedilol to **Carvedilol-d5**.
- Calculate pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}) using non-compartmental analysis software.

Diagrams

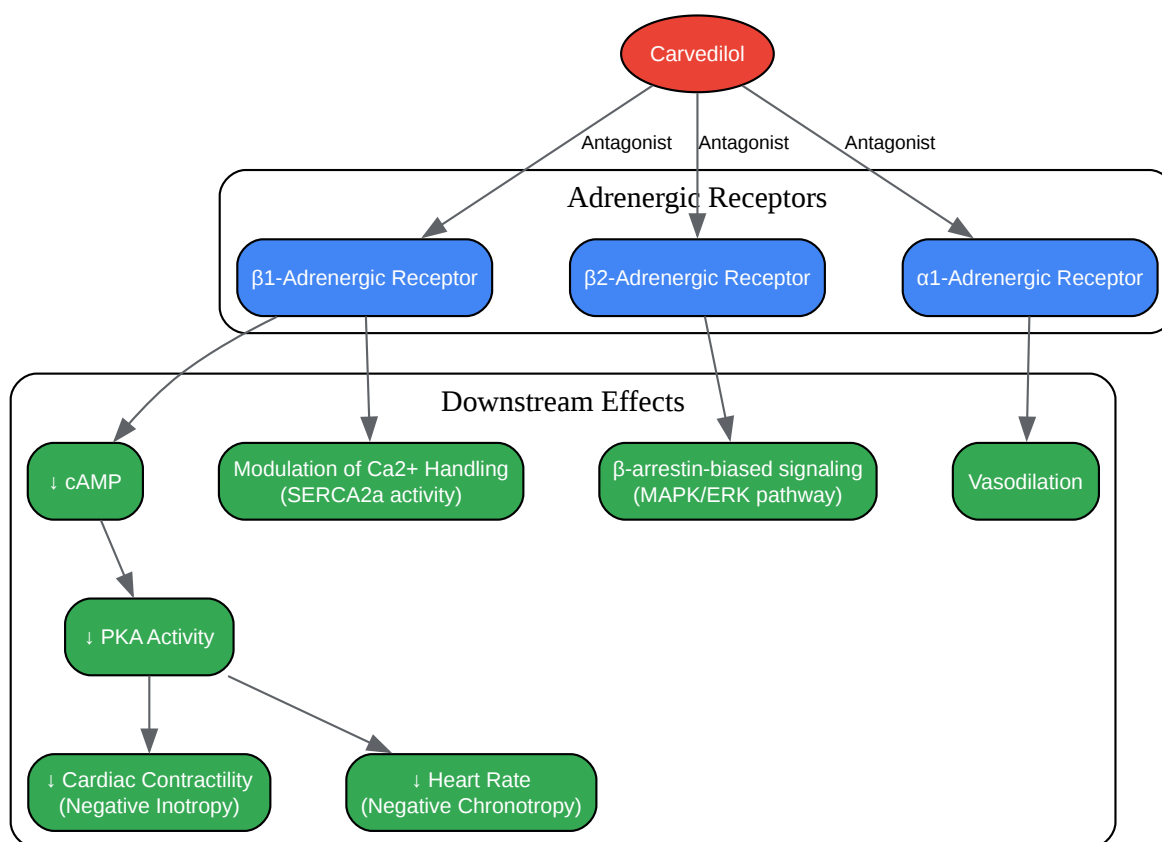
Experimental Workflow



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Caption: Experimental workflow for a pediatric pharmacokinetic study of carvedilol.

Carvedilol Signaling Pathway



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Caption: Simplified signaling pathway of carvedilol.

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